Cas no 1551720-57-0 (N-{2-(2-methoxyethyl)aminoethyl}-2,3-dimethylbutanamide)

N-{2-(2-methoxyethyl)aminoethyl}-2,3-dimethylbutanamide is a specialized amide derivative featuring a methoxyethylaminoethyl substituent and a branched dimethylbutanoyl moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties, which may enhance solubility and bioavailability in drug design applications. The methoxyethyl group contributes to improved hydrophilicity, while the dimethylbutanamide backbone offers steric stability. Its well-defined molecular architecture makes it a valuable intermediate for developing bioactive molecules, particularly in the exploration of amine-functionalized pharmacophores. The compound's purity and consistent performance under controlled conditions ensure reliability for research and industrial applications.
N-{2-(2-methoxyethyl)aminoethyl}-2,3-dimethylbutanamide structure
1551720-57-0 structure
Product name:N-{2-(2-methoxyethyl)aminoethyl}-2,3-dimethylbutanamide
CAS No:1551720-57-0
MF:C11H24N2O2
MW:216.320463180542
CID:5977380
PubChem ID:82994177

N-{2-(2-methoxyethyl)aminoethyl}-2,3-dimethylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-(2-methoxyethyl)aminoethyl}-2,3-dimethylbutanamide
    • N-{2-[(2-methoxyethyl)amino]ethyl}-2,3-dimethylbutanamide
    • 1551720-57-0
    • EN300-1067318
    • AKOS021314005
    • Inchi: 1S/C11H24N2O2/c1-9(2)10(3)11(14)13-6-5-12-7-8-15-4/h9-10,12H,5-8H2,1-4H3,(H,13,14)
    • InChI Key: IVUBFTNUONNKJN-UHFFFAOYSA-N
    • SMILES: O=C(C(C)C(C)C)NCCNCCOC

Computed Properties

  • Exact Mass: 216.183778013g/mol
  • Monoisotopic Mass: 216.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 8
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 50.4Ų

N-{2-(2-methoxyethyl)aminoethyl}-2,3-dimethylbutanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1067318-0.5g
N-{2-[(2-methoxyethyl)amino]ethyl}-2,3-dimethylbutanamide
1551720-57-0 95%
0.5g
$877.0 2023-10-28
Enamine
EN300-1067318-1g
N-{2-[(2-methoxyethyl)amino]ethyl}-2,3-dimethylbutanamide
1551720-57-0 95%
1g
$914.0 2023-10-28
Enamine
EN300-1067318-0.1g
N-{2-[(2-methoxyethyl)amino]ethyl}-2,3-dimethylbutanamide
1551720-57-0 95%
0.1g
$804.0 2023-10-28
Enamine
EN300-1067318-5.0g
N-{2-[(2-methoxyethyl)amino]ethyl}-2,3-dimethylbutanamide
1551720-57-0
5g
$2152.0 2023-06-10
Enamine
EN300-1067318-1.0g
N-{2-[(2-methoxyethyl)amino]ethyl}-2,3-dimethylbutanamide
1551720-57-0
1g
$743.0 2023-06-10
Enamine
EN300-1067318-0.25g
N-{2-[(2-methoxyethyl)amino]ethyl}-2,3-dimethylbutanamide
1551720-57-0 95%
0.25g
$840.0 2023-10-28
Enamine
EN300-1067318-0.05g
N-{2-[(2-methoxyethyl)amino]ethyl}-2,3-dimethylbutanamide
1551720-57-0 95%
0.05g
$768.0 2023-10-28
Enamine
EN300-1067318-2.5g
N-{2-[(2-methoxyethyl)amino]ethyl}-2,3-dimethylbutanamide
1551720-57-0 95%
2.5g
$1791.0 2023-10-28
Enamine
EN300-1067318-5g
N-{2-[(2-methoxyethyl)amino]ethyl}-2,3-dimethylbutanamide
1551720-57-0 95%
5g
$2650.0 2023-10-28
Enamine
EN300-1067318-10.0g
N-{2-[(2-methoxyethyl)amino]ethyl}-2,3-dimethylbutanamide
1551720-57-0
10g
$3191.0 2023-06-10

Additional information on N-{2-(2-methoxyethyl)aminoethyl}-2,3-dimethylbutanamide

N-{2-(2-methoxyethyl)aminoethyl}-2,3-dimethylbutanamide: A Comprehensive Overview

N-{2-(2-methoxyethyl)aminoethyl}-2,3-dimethylbutanamide, with the CAS registry number 1551720-57-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, belonging to the class of amides, has garnered attention due to its unique structural features and potential applications in drug development and agricultural chemistry.

The molecular structure of N-{2-(2-methoxyethyl)aminoethyl}-2,3-dimethylbutanamide is characterized by a complex arrangement of functional groups. The molecule consists of a butanamide backbone with two methyl groups attached to carbons 2 and 3, providing steric bulk and influencing the compound's physical properties. The amide group is further substituted with an aminoethyl chain that includes a methoxy group, enhancing its solubility and bioavailability.

Recent studies have highlighted the importance of such compounds in medicinal chemistry, particularly in the design of bioactive molecules with improved pharmacokinetic profiles. The presence of the methoxy group introduces electronic effects that can modulate the compound's interaction with biological targets, making it a promising candidate for various therapeutic applications.

From a synthetic standpoint, the preparation of N-{2-(2-methoxyethyl)aminoethyl}-2,3-dimethylbutanamide involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Researchers have explored various methodologies to optimize the synthesis process, including the use of catalytic systems and green chemistry principles.

In terms of applications, this compound has shown potential in several areas. In pharmaceuticals, it has been investigated for its role as an intermediate in drug synthesis, particularly in the development of anti-inflammatory and analgesic agents. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in drug delivery systems.

Additionally, studies have demonstrated its efficacy as a component in agricultural chemicals, such as pesticides and herbicides. The compound's ability to target specific enzymes involved in plant growth regulation has opened new avenues for sustainable crop protection.

The environmental impact of N-{2-(2-methoxyethyl)aminoethyl}-2,3-dimethylbutanamide has also been a focus of recent research. Assessments indicate that it degrades efficiently under aerobic conditions, reducing its persistence in the environment and minimizing ecological risks.

In conclusion, N-{2-(2-methoxyethyl)aminoethyl}-2,3-dimethylbutanamide (CAS No. 1551720-57-0) stands out as a versatile compound with diverse applications across multiple industries. Its unique chemical properties and promising biological activity position it as a key player in future advancements in medicine and agriculture.

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